3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains several functional groups including a methoxy group (OCH3), an amide group (CONH2), a thieno group (a sulfur-containing heterocycle), and a pyrazol group (a nitrogen-containing heterocycle). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be planar or non-planar depending on the specific arrangement of the atoms and the presence of any double bonds. The electron-donating methoxy group and the electron-withdrawing amide group could also have interesting effects on the electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the nonpolar methoxy and phenyl groups could enhance its solubility in nonpolar solvents .Scientific Research Applications
Glucokinase Activators for Diabetes Treatment
Benzamide derivatives have been explored for their potential as glucokinase activators (GKAs), which are significant in the treatment of type 2 diabetes mellitus. The synthesis and screening of novel heteroaryl-containing benzamide derivatives demonstrated increased glucose uptake and glucokinase activity in rat hepatocytes, highlighting their potential as therapeutic agents for diabetes. One such compound exhibited promising pharmacokinetic parameters and safety margins, marking it as a development candidate for diabetes treatment (Park et al., 2014).
Antimicrobial Agents
The synthesis of benzamide derivatives has also been studied for their antimicrobial properties. A series of novel substituted benzamides showed potent antimicrobial activities against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents, indicating the importance of benzamide derivatives in addressing antibiotic resistance (Raju et al., 2010).
Optical and Electronic Properties
Research into benzamide derivatives has extended into the field of materials science, particularly in studying the optical and electronic properties of these compounds. Novel substituted pyrazoly 1,3,4-oxadiazole derivatives, for instance, were synthesized and analyzed for their absorption and fluorescence characteristics. These studies are foundational for developing materials with potential applications in optoelectronics and photonics (Lv et al., 2010).
Antifungal and Phytopathogenic Applications
Benzamide derivatives have been investigated for their growth-inhibitory effects on phytopathogenic fungi, indicating their potential as fungicides or in agricultural applications. Such compounds could provide new solutions for controlling plant diseases, contributing to food security and agricultural sustainability (Vicentini et al., 2007).
Molecular Structure and Design
The molecular design and synthesis of benzamide derivatives are crucial in exploring their potential applications further. Detailed studies on their synthesis, spectral characterization, and structural analysis provide essential insights into optimizing these compounds for various applications, including drug development and materials science (Kumara et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-8-15(9-7-13)23-19(17-11-27(25)12-18(17)22-23)21-20(24)14-4-3-5-16(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCKTVLPXAVXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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